methyl 4-{[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]methyl}benzoate
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Description
Methyl 4-{[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]methyl}benzoate is a useful research compound. Its molecular formula is C19H15N3O4S and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.07832714 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-{[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]methyl}benzoate, identified by CAS Number 946346-25-4, is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article synthesizes existing research findings on its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure comprising a thiazolo[4,5-d]pyridazine core with a furan moiety and a benzoate group. This unique arrangement suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of thiazolopyridazine derivatives against various cancer cell lines. Specifically, the compound demonstrated significant activity against human cancer cells such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) cells.
Table 1: Cytotoxicity of Thiazolopyridazine Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
7c | MCF-7 | 14.34 |
7h | MCF-7 | 10.39 |
7k | MCF-7 | 15.43 |
7p | MCF-7 | 13.60 |
7s | HCT-116 | 6.90 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values signifying higher potency. The compound's activity was comparable to doxorubicin, a standard chemotherapeutic agent, suggesting its potential as an anticancer drug candidate .
The mechanism underlying the anticancer activity of this compound involves several pathways:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- Inhibition of Proliferation : The compound inhibits key signaling pathways involved in cellular proliferation and survival.
Case Studies
A notable study utilized an MTT assay to evaluate the cytotoxic effects of various thiazolopyridazine derivatives on cancer cell lines. The findings indicated that compounds with similar structures to this compound exhibited promising anticancer properties .
Properties
IUPAC Name |
methyl 4-[[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-11-20-16-17(27-11)15(14-4-3-9-26-14)21-22(18(16)23)10-12-5-7-13(8-6-12)19(24)25-2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWGXSCBFDQWJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)C(=O)OC)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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